molecular formula K2S2O8<br>K2O8S2 B057054 Potassium persulfate CAS No. 7727-21-1

Potassium persulfate

Cat. No. B057054
Key on ui cas rn: 7727-21-1
M. Wt: 270.33 g/mol
InChI Key: USHAGKDGDHPEEY-UHFFFAOYSA-L
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Patent
US06214197B1

Procedure details

The ammonium persulfate in the form of crystal thus obtained is re-dissolved in the next step, and is transferred to the step of reaction with sodium hydroxide or potassium hydroxide. In the aforesaid reaction step, a solution containing sodium persulfate or potassium persulfate is produced, then is concentrated and separated by vacuum crystallization, centrifugal filtration or the like and is subsequently taken out as a crystal. As stated hereinbefore, the process for producing sodium persulfate or potassium persulfate by the reaction of ammonium persulfate and sodium hydroxide or potassium hydroxide necessitates quite a long production steps and a number of steps and moreover, lowers the yield of the objective sodium persulfate or potassium persulfate based on the ammonium persulfate, thereby making itself far from economically advantageous.
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[NH4+].[NH4+].[OH-].[Na+].[OH-].[K+:16].S(OOS([O-])(=O)=O)([O-])(=O)=O.[Na+].[Na+]>>[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[K+:16].[K+:16] |f:0.1.2,3.4,5.6,7.8.9,10.11.12|

Inputs

Step One
Name
ammonium persulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
is re-dissolved in the next step
CUSTOM
Type
CUSTOM
Details
In the aforesaid reaction step

Outcomes

Product
Name
Type
product
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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